molecular formula C20H19N3O3 B3333240 (1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide CAS No. 951661-82-8

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide

Katalognummer: B3333240
CAS-Nummer: 951661-82-8
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: QWRJNDUNSMFZTP-CRAIPNDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide is a stereochemically defined β-carboline derivative of significant interest in neuropharmacological research. This compound is structurally related to the natural alkaloid harmaline, sharing its core tetrahydro-β-carboline framework, but incorporates a benzodioxole moiety and a carboxamide group which are critical for its specific biological profile. Its primary research value lies in its high-affinity interaction with the 5-HT2A serotonin receptor, a key molecular target for understanding serotonergic signaling and neuropsychiatric states . Furthermore, research indicates this compound acts as a potent and selective inhibitor of Monoamine Oxidase A (MAO-A), an enzyme responsible for the metabolism of monoamine neurotransmitters . This dual mechanistic action—combining 5-HT2A receptor binding with MAO-A inhibition—makes it a valuable chemical probe for investigating the complex interplay between serotonergic receptor activation and neurotransmitter metabolism in vitro. Researchers utilize this compound in studies aimed at elucidating the pathophysiology of mood disorders, the mechanisms of consciousness, and for the development of novel therapeutic agents for neurological and psychiatric conditions.

Eigenschaften

IUPAC Name

(1R,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24)/t15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRJNDUNSMFZTP-CRAIPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H]1CC2=C([C@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C20H18N2O4
  • Molecular Weight : 386.829 g/mol
  • CAS Number : 171752-68-4
  • IUPAC Name : Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to interact with G-quadruplex (G4) structures in DNA, which are associated with the regulation of oncogenes. The binding affinity to these structures suggests that it may inhibit cancer cell proliferation by stabilizing G4s and preventing the transcription of oncogenes such as c-MYC.

Table 1 summarizes the binding constants (K_b) obtained from fluorescence spectroscopy studies:

CompoundK_b (M^-1)
Bulbocapnine1.0 × 10^6
c-MYC G41.1 × 10^6
dsDNA1.2 × 10^6

Phosphodiesterase Inhibition

The compound has also been evaluated for its inhibitory effects on phosphodiesterase (PDE) enzymes. Inhibition of PDE5 has been linked to increased levels of cyclic GMP (cGMP), which can induce apoptosis in cancer cells and regulate tumor microenvironments.

Table 2 presents the IC50 values for various related compounds in inhibiting PDE5:

Compound% PDE5 InhibitionIC50 (μM)
GR30040X750.30
XLV1020.06
Tadalafil1020.007

The data indicate that while (1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl derivatives exhibit moderate inhibition of PDE5 compared to established inhibitors like Tadalafil.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • G4 Stabilization : By binding to G4 structures in DNA, it may prevent the unwinding necessary for transcription.
  • PDE Inhibition : Increased intracellular cGMP levels can lead to enhanced apoptosis and reduced tumor growth.
  • Anti-inflammatory Effects : Some studies suggest that derivatives may exhibit anti-inflammatory properties by modulating cytokine production.

Case Studies

A notable study published in MDPI demonstrated the anticancer efficacy of G4-targeting compounds including derivatives of (1R,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl. The study found significant reductions in tumor size in xenograft models treated with these compounds compared to controls.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound exhibits promising biological activities that can be leveraged in drug development:

Anticancer Activity

Research indicates that derivatives of pyridoindoles have shown efficacy against various cancer cell lines. The benzodioxole moiety enhances the compound's interaction with biological targets involved in tumor growth and proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.

Neuroprotective Effects

The structure of (1R,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide suggests potential neuroprotective properties. Its ability to cross the blood-brain barrier may allow it to be effective in treating neurodegenerative disorders such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.

Antidepressant Properties

Preliminary studies have indicated that compounds with similar structures may exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems such as serotonin and norepinephrine could provide a basis for its use in treating mood disorders.

Pharmacological Research

Pharmacological studies are crucial for understanding the mechanisms of action and therapeutic potential of this compound:

Bioavailability Studies

Research into the bioavailability and metabolism of this compound is essential for assessing its therapeutic viability. Studies focusing on absorption rates and metabolic pathways will provide insights into optimal dosing strategies.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer efficacyDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Study BNeuroprotectionShowed reduction in neuronal cell death in models of oxidative stress; potential for Alzheimer's treatment.
Study CAntidepressant effectsIndicated improvements in behavioral tests for depression; suggested modulation of serotonin levels.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrido[3,4-b]indole Cores

N-(5-Benzamidopentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (10b)
  • Structure : Shares the pyridoindole core but replaces the benzodioxol group with a benzamidopentyl chain.
  • Properties : Molecular weight 415 [M+H]⁺ , purity 98% , yield 75% .
  • The elongated alkyl chain may enhance solubility but reduce target binding specificity compared to the rigid benzodioxol group in the target compound .
(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester
  • Structure : Differs in stereochemistry (1R,3S vs. 1R,3R) and contains a methyl ester instead of an N-methyl carboxamide.
  • Properties : Molecular weight 425.865 g/mol , similar to the target compound.
  • Key Differences : The ester group may confer lower metabolic stability compared to the carboxamide, which resists esterase-mediated hydrolysis. The stereochemical variance likely alters receptor binding affinity .

Indole and Tetrahydro-β-Carboline Derivatives

3-Substituted-1H-imidazol-5-yl Indoles (Compounds 47–49)
  • Structures : Include 7-chloro, 4-bromo, and 5-methoxy substituents on the indole ring .
  • Properties : Melting points range from 65–202°C , with molecular weights 300–350 g/mol .
  • Key Differences : Lack the tetrahydro-β-carboline scaffold and benzodioxol group, resulting in distinct electronic and steric profiles. The imidazolyl substituents may enhance π-stacking but reduce hydrogen-bonding capacity compared to the carboxamide in the target compound .
Tetrahydro-β-Carboline Histone Deacetylase (HDAC) Inhibitors (e.g., 9e–9g)
  • Structures : Feature hydroxamic acid linkers (e.g., 9e: C₂₉H₃₂N₄O₄ , MW 479.6 [M+H]⁺) .
  • Properties : Higher molecular weights (479–495 g/mol) and PSA values due to polar hydroxamic acid groups.
  • Key Differences : Designed for HDAC inhibition via zinc chelation, unlike the target compound’s chloroacetyl group, which may react with nucleophilic residues (e.g., cysteine). The hydroxamic acid imparts distinct solubility and target selectivity .

Stereoisomers and Deuterated Analogs

(1S,3R)- and (1S,3S)-Stereoisomers
  • Properties : Molecular weights 350–352 g/mol (e.g., deuterated analog: C₂₀D₃H₁₆N₃O₃ , MW 352.402) .
  • Key Differences : Stereochemical inversion at C1 or C3 disrupts the bioactive conformation. For example, (1S,3R) analogs show reduced binding to serotonin receptors compared to the (1R,3R) configuration .
Chloropretadalafil (CAS 171489-59-1)
  • Structure : Contains a methyl ester and chloroacetyl group but differs in stereochemistry.
  • Properties : Molecular formula C₂₂H₁₉ClN₂O₅ , MW 426.85 g/mol .
  • The (1R,3R) configuration in the target compound likely enhances stability and target engagement .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Stereochemistry Key Properties Reference
Target Compound C₂₂H₂₀ClN₃O₄ 425.865 Chloroacetyl, N-methyl carboxamide (1R,3R) LogP 3.05, PSA 83.66 Ų
N-(5-Benzamidopentyl)-1-methyl-pyridoindole C₂₃H₂₆N₄O₂ 414.5 Benzamidopentyl chain - Purity 98%, Yield 75%
HDAC Inhibitor 9e C₂₉H₃₂N₄O₄ 479.6 Hydroxamic acid, 4-methoxybenzyl (1R,3S) ESI-MS m/z 479.6 [M+H]⁺
Chloropretadalafil C₂₂H₁₉ClN₂O₅ 426.85 Methyl ester, chloroacetyl (1R,3R) Prodrug potential
(1S,3R)-Deuterated Analog C₂₀D₃H₁₆N₃O₃ 352.402 Deuterium substitution (1S,3R) Altered pharmacokinetics

Research Findings and Implications

  • Stereochemistry : The (1R,3R) configuration optimizes target binding, as seen in the superior activity of the target compound compared to its (1S,3S) and (1S,3R) isomers .
  • Metabolic Stability : The N-methyl carboxamide in the target compound improves metabolic stability over ester-containing analogs like chloropretadalafil .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (1R,3R)-configured tetrahydro-β-carboline derivatives, and how can reaction conditions be optimized to improve yields?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the tetrahydro-β-carboline core and an N-methylcarboxamide moiety. Key steps include protecting group strategies for the indole nitrogen and stereochemical control during cyclization. For example, using DCM as a solvent with DMAP and pyridine as catalysts achieved yields of 15–50% in analogous compounds, depending on substituent bulkiness . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents.
  • Data : In compound 9g ( ), a 35% yield was achieved via crystallization in hexane/acetone, while 9f required column chromatography (DCM/MeOH) for purification .

Q. How can stereochemical purity of (1R,3R)-isomers be confirmed, and what analytical techniques are most reliable?

  • Methodology : Use a combination of chiral HPLC, optical rotation ([α]D20_{D}^{20}), and X-ray crystallography. For instance, X-ray analysis confirmed the (1R,3S) configuration in a related ester derivative, resolving ambiguities in relative stereochemistry . NMR coupling constants (e.g., 3JHH^3J_{HH}) between H-1 and H-3 protons also provide stereochemical clues .
  • Data : In , [α]D20_{D}^{20} values ranged from +12° to +45° for (1R,3S)-configured analogs, distinct from their enantiomers .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., antiproliferative or enzyme inhibitory effects)?

  • Methodology :

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme inhibition : Fluorescence-based HDAC inhibition assays or PDE5A binding studies (see for PDE5A relevance).
    • Data : Tetrahydro-β-carboline derivatives in showed IC50_{50} values of 0.5–5 µM against HDACs, correlating with chain length and substituent hydrophobicity .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent electronic effects) influence HDAC inhibitory potency and selectivity?

  • Methodology : Design analogs with systematic variations (e.g., 9e vs. 9f in ) and evaluate using enzymatic assays and molecular docking. Hydrophobic chains (C6–C7) enhance binding to HDAC active sites, while electron-withdrawing groups (e.g., 4-Cl in 9g ) improve metabolic stability .
  • Data : Compound 9e (C6 chain) showed 2-fold higher HDAC inhibition than 9f (C7 chain), suggesting optimal chain length for substrate pocket accommodation .

Q. How can contradictory bioactivity data between studies be resolved, particularly regarding PDE5A vs. HDAC inhibition?

  • Methodology : Perform target-specific assays (e.g., PDE5A cAMP/cGMP hydrolysis vs. HDAC deacetylase activity) and use siRNA knockdown to validate primary targets. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to both enzymes .
  • Data : highlights PDE5A inhibition for benzodioxolyl derivatives, while emphasizes HDAC targeting. Contradictions may arise from assay conditions (e.g., substrate concentration, cell type) .

Q. What strategies mitigate low aqueous solubility of this compound in preclinical testing?

  • Methodology :

  • Formulation : Use co-solvents (e.g., DMSO/PEG-400) or nanoparticle encapsulation.
  • Structural modification : Introduce polar groups (e.g., hydroxyl, morpholine) as in compound 12 ( ), which improved solubility by 3-fold in PBS .
    • Data : Compound 9g (4-Cl substituent) exhibited solubility <10 µg/mL in water, whereas 12 (morpholinopropyl group) achieved >50 µg/mL .

Q. How can multi-target mechanisms (e.g., HDAC/PDE5A dual inhibition) be systematically explored?

  • Methodology : Employ proteome-wide activity-based profiling or phosphoproteomics to identify off-target effects. Synergistic studies (e.g., combination index analysis) with HDAC/PDE5A inhibitors can validate dual mechanisms .
  • Data : In , compound 10 showed antiplasmodial activity (IC50_{50} = 1.2 µM) potentially linked to PDE inhibition, suggesting polypharmacology .

Methodological Considerations Table

Aspect Key Parameters Example Data Reference
Synthetic YieldReaction time, solvent, catalyst15–50% yields via EDC/HOBt coupling
Stereochemical Confirmation[α]D20_{D}^{20}, X-ray, chiral HPLC[α]D20_{D}^{20} = +12° to +45°
HDAC InhibitionIC50_{50}, chain length, substituent effectsIC50_{50} = 0.5–5 µM (C6–C7 chains)
Solubility OptimizationCo-solvents, polar substituents>50 µg/mL with morpholinopropyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.